GentiournosideD
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gentiournoside D involves several steps, typically starting with the extraction of raw materials from plant sources. The compound can be synthesized through a series of chemical reactions, including esterification and glycosylation . Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of Gentiournoside D.
Industrial Production Methods
Industrial production of Gentiournoside D often involves large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of biotechnological methods, including the cultivation of genetically modified plants or microbial fermentation, is also being explored to enhance the yield and purity of Gentiournoside D .
Chemical Reactions Analysis
Types of Reactions
Gentiournoside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of Gentiournoside D include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Gentiournoside D depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Gentiournoside D has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of natural product synthesis and chemical reaction mechanisms.
Industry: Gentiournoside D is used in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of Gentiournoside D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Gentiournoside D is similar to other compounds found in the Hypericum genus, such as hypericin and pseudohypericin . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
What sets Gentiournoside D apart from its similar compounds is its unique glycosylation pattern, which may contribute to its distinct biological activities and therapeutic potential . Additionally, Gentiournoside D has shown promising results in specific research applications, highlighting its potential as a valuable natural product .
Properties
Molecular Formula |
C23H28O13 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31) |
InChI Key |
CAKNXIQZWKLNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |
Origin of Product |
United States |
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